molecular formula C28H35Cl2N5O4S B2508206 Mps1-IN-1 (dihydrochloride) CAS No. 1883548-93-3

Mps1-IN-1 (dihydrochloride)

Numéro de catalogue B2508206
Numéro CAS: 1883548-93-3
Poids moléculaire: 608.58
Clé InChI: HFJLUXGXTPNYTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mps1-IN-1 (dihydrochloride) is not directly mentioned in the provided papers; however, the papers discuss various inhibitors of the Mps1 kinase, which is a critical enzyme involved in cell cycle regulation. Mps1 is essential for the proper attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint until all chromosomes are properly attached. It is expressed at high levels during mitosis and is abundantly expressed in cancer cells. Disruption of Mps1 function can induce aneuploidy and cell death, making it a potential target for cancer therapeutics .

Synthesis Analysis

The synthesis of Mps1 inhibitors is not detailed in the provided papers. However, one paper describes the design and optimization of diaminopyridine-based Mps1 inhibitors, which were derived from JNK inhibitors with an aminopyridine scaffold. Through modifications, a potent inhibitor with an IC50 of 37 nM was identified. The synthesis process involved optimizing the compound to improve cellular activity and pharmacokinetic profiles, resulting in a compound with good in vivo efficacy in a mouse xenograft model .

Molecular Structure Analysis

The molecular structure of Mps1 inhibitors is crucial for their function. One study revealed that the Cys604 carbonyl group of the hinge region in Mps1 flips to form a hydrogen bond with the aniline NH group in the inhibitor. This unusual flipped-peptide conformation contributes to the high selectivity of the inhibitor over other kinases . Another study determined the x-ray structure of the catalytic domain of Mps1 in complex with an ATP-competitive inhibitor, SP600125, which sits in the ATP-binding site and is stabilized by hydrophobic interactions. The study also identified a secondary pocket that could be exploited for the rational design of specific Mps1 inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the inhibition of Mps1 by small molecules are not explicitly described in the provided papers. However, the interaction of inhibitors with the ATP-binding site of Mps1, which is a common mechanism of kinase inhibition, is mentioned. The inhibitors compete with ATP for binding to the kinase, thereby preventing the phosphorylation of target proteins that are necessary for mitosis and cell cycle progression .

Physical and Chemical Properties Analysis

The physical and chemical properties of Mps1 inhibitors are not detailed in the provided papers. However, the papers suggest that the inhibitors have suitable pharmacokinetic profiles and are potent enough to inhibit tumor growth in xenograft models, indicating their potential utility as cancer therapeutics. The inhibitors' selectivity and ability to induce cell cycle arrest, mitotic catastrophe, and apoptosis in cancer cells are also highlighted .

Relevant Case Studies

The papers provide case studies in the form of xenograft models where Mps1 inhibitors have been tested. One inhibitor, MPI-0479605, was shown to inhibit tumor growth in these models, suggesting that drugs targeting Mps1 may have utility as novel cancer therapeutics. The inhibitor induced aberrant mitosis, resulting in aneuploidy and formation of micronuclei, followed by growth arrest and inhibition of DNA synthesis in both wild-type and p53 mutant cell lines . Another inhibitor with improved cellular activity demonstrated good in vivo efficacy in the mouse A549 xenograft model, further supporting the potential of Mps1 inhibitors in cancer therapy .

Orientations Futures

The inhibition of Mps1 and its role in disrupting SAC function presents a novel approach for cancer treatment . Future research could focus on the development of Mps1 inhibitors like “Mps1-IN-1 (dihydrochloride)” as potential cancer therapeutics .

Propriétés

IUPAC Name

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLUXGXTPNYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.